molecular formula C8H8ClNO2 B7510381 5-chloro-N-cyclopropylfuran-2-carboxamide

5-chloro-N-cyclopropylfuran-2-carboxamide

Cat. No. B7510381
M. Wt: 185.61 g/mol
InChI Key: PAQLOUDFUCBMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-cyclopropylfuran-2-carboxamide is a synthetic compound that belongs to the class of furan carboxamide derivatives. This compound has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclopropylfuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. This compound may also modulate the activity of ion channels and neurotransmitter receptors in the central nervous system, leading to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
5-chloro-N-cyclopropylfuran-2-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-cyclopropylfuran-2-carboxamide in lab experiments is its high potency and selectivity for COX enzymes. This compound has been shown to have a greater potency and selectivity for COX-2 enzymes compared to other nonsteroidal anti-inflammatory drugs (NSAIDs). However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of 5-chloro-N-cyclopropylfuran-2-carboxamide. One area of research is the development of novel analogs and derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, the role of this compound in modulating the activity of ion channels and neurotransmitter receptors in the central nervous system warrants further investigation.

Synthesis Methods

The synthesis of 5-chloro-N-cyclopropylfuran-2-carboxamide involves the reaction of 5-chlorofuran-2-carboxylic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.

Scientific Research Applications

5-chloro-N-cyclopropylfuran-2-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, this compound has been studied for its role in modulating the activity of ion channels and neurotransmitter receptors in the central nervous system.

properties

IUPAC Name

5-chloro-N-cyclopropylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQLOUDFUCBMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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